molecular formula C16H17N5O B12130324 6,6-Dimethyl-9-(pyridin-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol

6,6-Dimethyl-9-(pyridin-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol

Cat. No.: B12130324
M. Wt: 295.34 g/mol
InChI Key: AXINRORZJNPDMX-UHFFFAOYSA-N
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Description

6,6-Dimethyl-9-(pyridin-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a quinazoline moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-9-(pyridin-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

Industrial production of this compound may involve scale-up reactions and late-stage functionalization of triazoloquinazoline derivatives. The use of microwave irradiation in industrial settings can enhance reaction efficiency and reduce reaction times, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-9-(pyridin-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives with different biological activities.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typical conditions include moderate temperatures and the use of solvents like toluene or acetic acid .

Major Products

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-9-(pyridin-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to active sites and preventing the normal function of the enzyme. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazoloquinazoline derivatives, such as:

Uniqueness

6,6-Dimethyl-9-(pyridin-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol is unique due to its specific structural features, which include a fused triazole and quinazoline ring system.

Properties

Molecular Formula

C16H17N5O

Molecular Weight

295.34 g/mol

IUPAC Name

6,6-dimethyl-9-pyridin-2-yl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C16H17N5O/c1-16(2)7-11-13(12(22)8-16)14(10-5-3-4-6-17-10)21-15(20-11)18-9-19-21/h3-6,9,14H,7-8H2,1-2H3,(H,18,19,20)

InChI Key

AXINRORZJNPDMX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC=CC=N4)C(=O)C1)C

Origin of Product

United States

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